Citrate phosphate dextrose
Description
Historical Trajectory and Evolution of Anticoagulant-Preservative Systems in Research
The ability to store blood outside the body was a critical development, spurred by the need for blood transfusions in clinical practice and for research purposes. The journey to modern preservation solutions like CPD involved several key milestones.
The first major breakthrough came in 1914 with the discovery that sodium citrate (B86180) could prevent blood from clotting. nih.govaabb.org This was followed in 1916 by the work of Francis Rous and J.R. Turner, who introduced a citrate-glucose solution, demonstrating that the addition of dextrose (glucose) could extend the viability of red blood cells for several days. aabb.orgblood.gov.mtabuad.edu.ng
A significant advancement occurred in 1943 when Loutit and Mollison developed the Acid-Citrate-Dextrose (ACD) solution. blood.gov.mtwikipedia.orgjlabphy.org By acidifying the citrate-dextrose mixture, they prevented the caramelization of the sugar during heat sterilization (autoclaving) and extended the storage life of whole blood to 21 days. abuad.edu.ngwikipedia.org
The next major evolutionary step was the development of Citrate-Phosphate-Dextrose (CPD) by Gibson and colleagues in 1957. nih.govabuad.edu.ngjlabphy.org The addition of phosphate (B84403) was intended to act as a buffer and reduce the leakage of phosphate out of the red blood cells, which was observed during storage in ACD. wikipedia.orgbloodtransfusion.it While CPD did not substantially increase the 21-day shelf life, it improved the post-transfusion recovery of red blood cells. wikipedia.orgbloodtransfusion.it
Research continued to refine these solutions. In the 1970s, the addition of adenine (B156593) to CPD created CPDA-1, a solution that further improved ATP synthesis and extended the permissible storage time to 35 days. aabb.orgnih.govnih.gov Subsequent innovations led to the development of additive solutions, such as SAGM (saline, adenine, glucose, mannitol), which are added to packed red cells after plasma removal to further extend shelf life to 42 days and improve cell quality. blood.gov.mtjlabphy.orgbloodtransfusion.it
Table 1: Evolution of Key Anticoagulant-Preservative Solutions
| Solution Name | Year Introduced | Key Components | Standard Shelf Life for Red Blood Cells | Key Advancement |
|---|---|---|---|---|
| Rous-Turner Solution | 1916 | Sodium Citrate, Dextrose | Several days | First to combine an anticoagulant with a red cell nutrient (dextrose). aabb.orgblood.gov.mt |
| Acid-Citrate-Dextrose (ACD) | 1943 | Citric Acid, Sodium Citrate, Dextrose | 21 days | Lower pH prevented caramelization during autoclaving and extended storage time. blood.gov.mtwikipedia.org |
| Citrate-Phosphate-Dextrose (CPD) | 1957 | Citric Acid, Sodium Citrate, Monobasic Sodium Phosphate, Dextrose | 21-28 days | Phosphate addition improved ATP synthesis and reduced acidosis. meditropics.comwikipedia.orgbloodtransfusion.it |
| Citrate-Phosphate-Dextrose-Adenine (CPDA-1) | 1978 | CPD components + Adenine | 35 days | Adenine inclusion enhanced ATP synthesis, significantly extending shelf life. aabb.orgnih.govnih.gov |
| Additive Solutions (e.g., SAGM) | 1980s | Saline, Adenine, Glucose, Mannitol (B672) (added to packed RBCs) | 42 days | Provided additional nutrients to packed red cells after plasma removal. blood.gov.mtjlabphy.org |
Foundational Role of Citrate Phosphate Dextrose in Biological Specimen Preservation Research
The success of CPD as a preservative solution lies in the synergistic action of its individual components, each addressing a critical aspect of red blood cell survival ex vivo. nih.govmhmedical.com
Citrate : The primary role of citrate is to act as an anticoagulant. It functions by chelating ionized calcium (Factor IV) in the blood, a critical cofactor in the enzymatic reactions of the coagulation cascade. mhmedical.comnih.govbbguy.org By binding calcium, citrate effectively prevents the initiation of clotting, ensuring the specimen remains in a liquid state. bbguy.orgspringerprofessional.de
Phosphate : Phosphate plays a crucial dual role in preservation. Firstly, it acts as a buffer, helping to maintain the pH of the stored blood and mitigating the natural drop in pH that occurs as red blood cells metabolize glucose into lactic acid. mhmedical.comnih.gov This pH stabilization is important for maintaining the function of intracellular enzymes. nih.gov Secondly, it serves as a source of inorganic phosphate, which helps to maintain intracellular levels of adenosine (B11128) triphosphate (ATP) and 2,3-diphosphoglycerate (2,3-DPG). mhmedical.comnih.gov 2,3-DPG is vital for the proper function of hemoglobin in releasing oxygen to tissues. mhmedical.com
Dextrose : Dextrose, a form of glucose, is the essential energy substrate for stored red blood cells. nih.govmhmedical.com Red blood cells lack mitochondria and rely on anaerobic glycolysis to generate ATP. mhmedical.com This ATP is required to power ion pumps that maintain the cell's shape, flexibility, and internal ionic balance, all of which are critical for cell viability. google.comnih.gov
The formulation of CPD was specifically developed to improve the viability of red blood cells during storage. nih.gov Research on blood stored in CPD has provided significant insights into the "storage lesion," a term describing the collective biochemical and morphological changes that occur over time. These changes include a decline in pH, a decrease in ATP and 2,3-DPG levels, an increase in extracellular potassium, and alterations to the red cell membrane. jlabphy.orgnih.govnih.gov Studies comparing CPD with its successors, like CPDA-1, have demonstrated how modifications to the preservative solution can mitigate these storage lesions. For instance, the addition of adenine in CPDA-1 leads to better maintenance of ATP levels, which correlates with improved red cell viability over a longer storage period. nih.govnih.govashpublications.org
Table 2: Representative Biochemical Changes in CPD-Stored Whole Blood Over Time
| Storage Day | pH | Plasma Glucose | Plasma Potassium | ATP Levels (% of initial) | 2,3-DPG Levels (% of initial) |
|---|---|---|---|---|---|
| Day 1 | ~7.1-7.2 | High | Low | 100% | 100% |
| Day 7 | Decreasing | Decreasing | Increasing | ~90-95% | Decreasing |
| Day 14 | Decreasing | Moderately Decreased | Moderately Increased | ~80-85% | ~60% nih.gov |
| Day 21 | ~6.7-6.9 | Significantly Decreased | Significantly Increased | ~70-80% | <30% nih.gov |
| Day 28 | Further Decrease | Very Low | High | Decreased further | Very Low |
Note: Values are approximate and can vary based on specific study conditions and donor variability. The table illustrates general trends observed in research. nih.govnih.govnih.gov
Structure
2D Structure
Properties
CAS No. |
51404-37-6 |
|---|---|
Molecular Formula |
C12H23O17P |
Molecular Weight |
470.27 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;phosphoric acid |
InChI |
InChI=1S/C6H8O7.C6H12O6.H3O4P/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1,3-6,8-12H,2H2;(H3,1,2,3,4)/t;3-,4+,5+,6+;/m.0./s1 |
InChI Key |
RSGFPIWWSCWCFJ-VAXZQHAWSA-N |
SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)O |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.OP(=O)(O)O |
Synonyms |
0.5 citrate CPD citrate phosphate dextrose citroglucophosphate CP2D solution |
Origin of Product |
United States |
Biochemical and Biophysical Mechanisms of Citrate Phosphate Dextrose Action
Molecular Mechanisms of Citrate-Mediated Anticoagulation and Calcium Chelation in Research Models
The primary anticoagulant effect of citrate (B86180) is achieved through the chelation of ionized calcium (Ca²⁺) in the blood. derangedphysiology.comacutecaretesting.orgresearchgate.net Calcium ions are an essential cofactor, historically known as Factor IV, for several key enzymatic reactions in the coagulation cascade. derangedphysiology.comcardiffcriticalcare.co.uk Specifically, calcium is required for the function of Factors II (prothrombin), VIIa, IXa, and Xa. derangedphysiology.com By binding to and sequestering these calcium ions, citrate effectively inhibits the formation of thrombin and subsequently prevents the conversion of fibrinogen to fibrin (B1330869), the protein that forms the meshwork of a blood clot. derangedphysiology.comkarger.com To achieve effective anticoagulation in research and clinical settings, the citrate concentration is adjusted to reduce the ionized calcium level to below 0.4 mmol/L. derangedphysiology.com
The molecular interaction involves the citrate molecule, which possesses three carboxyl groups, forming a complex with the divalent calcium ions. cardiffcriticalcare.co.uk This reversible binding prevents calcium from participating in the assembly of the prothrombinase and tenase complexes on the surface of activated platelets, thereby halting the amplification of the clotting cascade. derangedphysiology.comcardiffcriticalcare.co.uk This mechanism of action has been a cornerstone of blood preservation for over a century, enabling the safe storage and transfusion of blood products. acutecaretesting.orgresearchgate.net
Phosphorylation Pathways and pH Regulation by Phosphate (B84403) Components in Preservative Solutions
The phosphate component of CPD serves a critical function as a buffer, helping to stabilize the pH of the stored blood. mhmedical.commedlineplus.gov During ex vivo storage, red blood cells continue to metabolize glucose anaerobically, producing lactic acid as a byproduct. thegasmanhandbook.co.ukuva.nl The accumulation of lactate (B86563) leads to a decrease in pH, a condition known as acidosis. ejmoams.comnih.gov This acidic environment can be detrimental to red blood cell viability as it inhibits key glycolytic enzymes, thereby reducing the production of adenosine (B11128) triphosphate (ATP). thegasmanhandbook.co.uk
Phosphate, in the form of a phosphate buffer system, helps to counteract this pH drop, maintaining a more physiological pH for a longer duration. mhmedical.comoup.com This pH regulation is crucial for the maintenance of 2,3-diphosphoglycerate (2,3-DPG) levels, an important regulator of hemoglobin's oxygen affinity. mhmedical.comcapes.gov.broregonstate.edu By providing a more stable pH environment, phosphate indirectly supports the continued generation of ATP and the preservation of red blood cell function. nih.gov Furthermore, inorganic phosphate is a substrate for glycolysis and can be incorporated into ATP and 2,3-DPG, thus directly participating in the phosphorylation pathways that are essential for red blood cell energy metabolism. nih.gov The maintenance of intracellular pH is a key factor in extending the storage life of red blood cells. researchgate.netbloodtransfusion.it
Dextrose as a Glycolytic Substrate and its Role in Cellular Energy Metabolism during Ex Vivo Storage
Mature red blood cells lack mitochondria and are therefore entirely dependent on anaerobic glycolysis for their energy needs. nih.govashpublications.org Dextrose, a simple sugar, serves as the primary substrate for this metabolic pathway. mhmedical.comthegasmanhandbook.co.uk In the closed environment of a blood storage bag, red blood cells utilize dextrose to generate ATP through the Embden-Meyerhof pathway. ashpublications.orgmdpi.com
ATP is vital for numerous cellular processes in erythrocytes, including:
Maintenance of ion gradients: ATP powers the Na⁺/K⁺-ATPase and Ca²⁺-ATPase pumps, which are essential for maintaining the electrochemical gradients across the red blood cell membrane. frontiersin.orghealthcare-bulletin.co.uk
Preservation of cell shape and deformability: The phosphorylation of cytoskeletal proteins, which is an ATP-dependent process, is crucial for maintaining the biconcave shape and flexibility of red blood cells, allowing them to traverse narrow capillaries. nih.gov
Synthesis of glutathione (B108866): ATP is required for the synthesis of glutathione, a key antioxidant that protects the cell from oxidative damage. nih.gov
The availability of dextrose in the preservative solution is therefore critical for sustaining red blood cell viability and function throughout the storage period. thegasmanhandbook.co.uknih.gov
Osmotic Dynamics and Membrane Integrity Preservation in Stored Biological Samples
The composition of the CPD solution is designed to be isotonic with the blood, which is crucial for maintaining the osmotic balance across the red blood cell membrane. Any significant deviation from isotonicity can lead to either cell swelling and lysis (in a hypotonic environment) or cell shrinkage and crenation (in a hypertonic environment).
During storage, changes in the intracellular and extracellular environment can affect osmotic dynamics. The continuous metabolic activity of red blood cells leads to the production of lactate, which can alter the osmotic pressure. thegasmanhandbook.co.uk Furthermore, the gradual failure of ATP-dependent ion pumps can lead to an influx of sodium and water, causing cellular swelling. healthcare-bulletin.co.uk The components of the CPD solution, particularly the dextrose and salts, help to mitigate these osmotic stresses and preserve the structural integrity of the red blood cell membrane. researchgate.net Studies have shown that changes in red blood cell water permeability during storage are correlated with membrane damage and a loss of integrity. researchgate.net The presence of mannitol (B672) in some additive solutions further helps to reduce hemolysis by scavenging free radicals and stabilizing the erythrocyte membrane. ejmoams.com
Influence on Erythrocyte Physiology and Biochemical Parameters During Ex Vivo Storage Studies
The ex vivo storage of red blood cells in CPD is associated with a series of progressive biochemical and physiological changes collectively known as the "storage lesion." ejmoams.comhealthcare-bulletin.co.uk These changes impact the quality and efficacy of the stored blood.
The levels of ATP and 2,3-diphosphoglycerate (2,3-DPG) are critical indicators of the quality of stored red blood cells. capes.gov.brnih.gov ATP is essential for cell viability, while 2,3-DPG regulates the oxygen-carrying capacity of hemoglobin. mhmedical.comcapes.gov.brnih.gov
During storage, both ATP and 2,3-DPG levels decline. capes.gov.brcapes.gov.br The rate of this decline is influenced by the composition of the preservative solution and the storage conditions. nih.govnih.gov Initially, ATP levels may increase in some preservative solutions due to the abundance of glucose and phosphate. capes.gov.brnih.gov However, as storage progresses, the accumulation of lactate and the resulting decrease in pH inhibit glycolysis, leading to a fall in ATP levels. thegasmanhandbook.co.uknih.gov
The depletion of 2,3-DPG is more rapid, with a significant loss occurring within the first two weeks of storage. capes.gov.brnih.gov The decrease in pH is a major factor contributing to the loss of 2,3-DPG. capes.gov.br The loss of 2,3-DPG increases the affinity of hemoglobin for oxygen, which can impair oxygen delivery to tissues immediately after transfusion. researchgate.net Research has focused on developing additive solutions that can better maintain ATP and 2,3-DPG levels throughout the storage period. researchgate.netcapes.gov.brnih.gov
Table 1: Changes in ATP and 2,3-DPG Levels in Stored Red Blood Cells
| Storage Time | ATP Level (% of initial) | 2,3-DPG Level (% of initial) |
|---|---|---|
| Day 0 | 100% | 100% |
| Day 7 | ~100-130% capes.gov.br | ~50-85% nih.gov |
| Day 14 | ~100-130% capes.gov.br | ~50% or less nih.gov |
| Day 21 | Decreasing capes.gov.br | Significantly depleted capes.gov.br |
| Day 35 | Approaching critical levels nih.gov | Nearly absent capes.gov.br |
The metabolic activity of stored red blood cells can be monitored by measuring glucose consumption and lactate production. uva.nlresearchgate.net As red blood cells metabolize glucose through anaerobic glycolysis, glucose levels in the storage medium decrease while lactate levels increase. thegasmanhandbook.co.ukjvas.in
The rate of glucose consumption and lactate production is highest in the initial phase of storage and gradually decreases as the pH drops and inhibits glycolytic enzymes. uva.nlnih.gov The accumulation of lactate is a primary contributor to the decrease in pH observed during storage. ejmoams.com Studies have shown a direct correlation between the decrease in glucose and the increase in lactate over the storage period. uva.nlresearchgate.net These metabolic profiles provide valuable insights into the metabolic state and viability of the stored red blood cells. nih.govnih.gov
Table 2: Typical Glucose and Lactate Concentrations in Stored Red Blood Cells
| Storage Time | Glucose Concentration (mmol/L) | Lactate Concentration (mmol/L) |
|---|---|---|
| Day 0 | High | Low |
| Week 1 | Decreasing | Increasing |
| Week 2 | Further decrease | Further increase |
| Week 3-5 | Continues to decrease | Continues to increase, rate may slow |
Electrolyte Homeostasis: Potassium and Sodium Dynamics in Preservation Research
The storage of whole blood and red blood cell (RBC) concentrates in Citrate Phosphate Dextrose (CPD) and its variants, such as CPDA-1 (this compound Adenine-1), is associated with significant alterations in electrolyte balance, particularly concerning potassium and sodium ions. Research consistently demonstrates a progressive increase in extracellular potassium and a corresponding decrease in extracellular sodium concentrations over the storage period. researchgate.netmsjonline.orgnih.govijbc.ir This phenomenon is a key feature of the "storage lesion" and is primarily attributed to the temperature-dependent inhibition of the Na+/K+-ATPase pump in the red blood cell membrane. At refrigeration temperatures (2-6°C), the activity of this pump is significantly reduced, leading to the passive leakage of intracellular potassium into the extracellular medium and the influx of sodium into the erythrocytes.
Studies have quantified these changes over time. For instance, one study analyzing blood stored in CPDA-1 observed a daily rise of approximately 0.59 mmol/l for potassium and a daily fall of 0.50 mmol/l for sodium. researchgate.net Another investigation reported that the average potassium level rose from 4.2±0.4 mEq/l on day 0 to 15.2±0.7 mEq/l by day 21, while sodium levels decreased from 152.9±3.8 mEq/l to 139.5±4.8 mEq/l over the same period. msjonline.org These electrolyte shifts are a critical consideration as they can have physiological implications for transfusion recipients. nih.gov
The choice of anticoagulant and additive solution can influence the extent of these electrolyte changes. For example, comparisons between different preservation solutions have been explored in research settings to optimize storage conditions and mitigate these ionic disturbances. edpsciences.orgmdpi.com The continuous leakage of potassium is also correlated with hemolysis, as the compromised membrane integrity contributes to both ion leakage and the release of hemoglobin. ijbc.irusp.br
Table 1: Changes in Extracellular Potassium and Sodium Concentrations in CPDA-1 Stored Blood Over 21 Days
| Storage Day | Average Potassium (mEq/l) | Average Sodium (mEq/l) |
| 0 | 4.2 ± 0.4 | 152.9 ± 3.8 |
| 21 | 15.2 ± 0.7 | 139.5 ± 4.8 |
Data adapted from a study on electrolyte changes in blood stored with CPDA-1. msjonline.org
Oxidative Stress Markers and Antioxidant Status in Preserved Cellular Systems
Research has focused on various markers to quantify the extent of oxidative stress. Malondialdehyde (MDA), a product of lipid peroxidation, has been shown to increase during storage, indicating damage to the erythrocyte membrane. researchgate.net However, some studies have reported no significant changes in MDA levels, suggesting the complexity of these processes. ijbc.ir Protein oxidation markers, such as protein carbonyls and advanced oxidation protein products (AOPP), also tend to increase, reflecting damage to vital cellular proteins. tandfonline.com
The antioxidant status of stored red blood cells is also a critical area of investigation. The activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT), has been observed to decrease over the storage period. researchgate.net Similarly, the levels of reduced glutathione (GSH), a crucial non-enzymatic antioxidant, tend to decline, further compromising the cell's ability to counteract oxidative insults. karger.comresearchgate.net The total antioxidant capacity (TAC) of the plasma has also been reported to decrease during storage. researchgate.net
To mitigate this oxidative damage, researchers have explored the addition of antioxidants to preservation solutions. Studies have investigated the effects of compounds like Trolox, a vitamin E analog, and mannitol on protecting red blood cells against storage-induced oxidative damage. karger.com These studies provide evidence for the potential benefits of supplementing additive solutions with membrane-interacting antioxidants. karger.com
Table 2: Changes in Oxidative Stress and Antioxidant Markers in CPDA-1 Stored Blood
| Marker | Change over Storage Period |
| Malondialdehyde (MDA) | Increase |
| Superoxide Dismutase (SOD) Activity | Decrease |
| Catalase (CAT) Activity | Decrease |
| Glutathione Peroxidase (GSH-Px) Activity | Decrease |
| Total Antioxidant Status (TAS) | Decrease |
Data compiled from studies on oxidative stress in stored red blood cells. researchgate.net
Morphological Transformations of Erythrocytes During Storage (e.g., Echinocyte Formation)
The characteristic biconcave disc shape of healthy red blood cells is progressively lost during storage in CPD-based solutions, leading to a series of morphological transformations. healthcare-bulletin.co.ukresearchgate.netresearchgate.net These changes are a hallmark of the erythrocyte storage lesion and are closely linked to the biochemical and metabolic deterioration of the cells. The most commonly observed transformation is the development of echinocytes, which are spiculated red blood cells. researchgate.netresearchgate.netmedigraphic.com
The formation of echinocytes is thought to be an early and often reversible indicator of membrane stress. healthcare-bulletin.co.uk As storage progresses, these changes can become irreversible, with the cells transforming into spheroechinocytes and eventually spherocytes, which are spherical and have lost a significant portion of their membrane surface area. healthcare-bulletin.co.ukresearchgate.net This progression is associated with a decrease in cellular deformability, which can impair the ability of transfused red blood cells to navigate the microcirculation. healthcare-bulletin.co.uk
The underlying causes of these morphological changes are multifactorial and include the depletion of adenosine triphosphate (ATP), which is crucial for maintaining the integrity of the cell membrane and cytoskeleton. researchgate.netresearchgate.netnih.gov Cation dysregulation, including changes in intracellular and extracellular pH and potassium levels, also plays a significant role in triggering these transformations. researchgate.netnih.gov
Research has shown a time-dependent increase in the percentage of abnormally shaped red blood cells during storage. One study observed that by day 21, more than 50% of red blood cells displayed non-discocyte phenotypes. researchgate.netnih.gov Another study reported that after seven days of storage, approximately 26.6% of erythrocytes exhibited morphological abnormalities, a figure that increased significantly in the subsequent days. medigraphic.com The progression from discocytes to echinocytes and other abnormal forms is a key area of research aimed at improving blood storage quality. nih.govnih.gov
Table 3: Progression of Erythrocyte Morphological Changes During Storage
| Storage Time | Predominant Morphological Changes |
| Early Storage (e.g., up to 14 days) | Increase in echinocytes, still largely reversible. researchgate.netnih.gov |
| Mid-to-Late Storage (e.g., after 14-21 days) | Significant increase in echinocytes and spheroechinocytes; changes become more irreversible. healthcare-bulletin.co.uknih.gov |
| Late Storage (e.g., towards the end of shelf-life) | Predominance of spheroechinocytes and spherocytes, indicating advanced storage lesion. healthcare-bulletin.co.ukresearchgate.net |
Effects on Platelet Function and Coagulation Cascade Elements in In Vitro Research
Platelet Activation Markers (e.g., P-selectin, CD62p) in Ex Vivo Studies
The storage of platelets in CPD-containing solutions can lead to a phenomenon known as "storage-induced platelet activation," which can impair their hemostatic function upon transfusion. A key marker used to assess this activation is the surface expression of P-selectin (also known as CD62p). nih.govbloodtransfusion.itnih.gov P-selectin is a protein stored in the alpha-granules of resting platelets that is rapidly translocated to the platelet surface upon activation.
Ex vivo studies have consistently shown an increase in the expression of P-selectin on the surface of platelets during storage. bloodtransfusion.ittandfonline.comresearchgate.net This upregulation indicates that the platelets are in a partially activated state, which may render them less responsive to physiological agonists after transfusion. tandfonline.comresearchgate.net Research has demonstrated that the percentage of platelets expressing CD62p increases significantly over the storage period. bjbms.orgclinmedjournals.org
For example, one study comparing a novel preservative to CPD found that after five days of storage, 44.4% of platelets stored in CPD were activated at rest, as indicated by P-selectin expression. tandfonline.comresearchgate.net In contrast, platelets stored in the experimental preservative showed only 12.2% activation. tandfonline.comresearchgate.net This suggests that the standard CPD solution may not offer optimal protection against storage-induced platelet activation. tandfonline.comresearchgate.net
The level of P-selectin expression has been correlated, albeit with some variability, to the in vivo viability of stored platelets. nih.gov While some studies have shown a poor correlation between P-selectin expression and platelet recovery, a better correlation has been observed with platelet survival. nih.gov Other markers of platelet activation, such as the expression of CD63, have also been investigated and show similar trends of increased expression during storage. bjbms.org
Table 4: P-selectin Expression on Platelets Stored in CPD
| Storage Condition | P-selectin Expression (at rest, after 5 days) |
| Stored in CPD | 44.4% |
| Stored in ViaCyte™ (experimental preservative) | 12.2% |
Data from a study comparing platelet preservatives. tandfonline.comresearchgate.net
Thromboelastographic and Clot Dynamics Assessments in Research Settings
Thromboelastography (TEG) and rotational thromboelastometry (ROTEM) are valuable tools for assessing the global hemostatic function of whole blood and its components, providing insights into the entire coagulation process from initial clot formation to fibrinolysis. Research utilizing these techniques has revealed that storage in CPD can alter the dynamics of clot formation.
Studies have shown that while the ultimate clot strength, as measured by the maximum amplitude (MA) on TEG, may not be significantly affected by CPD, the kinetics of clot formation can be prolonged. nih.govresearchgate.net Specifically, the reaction time (R-time), which reflects the time to initial fibrin formation, and the kinetics time (K-time), which represents the time to reach a certain clot firmness, have been found to be significantly longer in blood anticoagulated with CPD compared to citrate alone. nih.govresearchgate.net
For instance, one study reported an R-time of 7.9 ± 0.4 minutes for CPD-anticoagulated blood versus 3.8 ± 0.4 minutes for blood with standard blue top citrate. nih.gov Similarly, the K-time was 2.2 ± 0.2 minutes for CPD versus 1.6 ± 0.1 minutes for blue top citrate. nih.gov These findings suggest that CPD may attenuate thrombin generation, thereby delaying the initiation and propagation of the clot. nih.govresearchgate.net
Table 5: Thromboelastography (TEG) Parameters in CPD-Anticoagulated Whole Blood
| TEG Parameter | CPD | Blue Top Citrate (BTC) | p-value |
| R-time (minutes) | 7.9 ± 0.4 | 3.8 ± 0.4 | <0.001 |
| K-time (minutes) | 2.2 ± 0.2 | 1.6 ± 0.1 | <0.001 |
| Maximum Amplitude (MA) (mm) | 62.7 ± 1.8 | 61 ± 1 | 0.33 |
Data adapted from a study comparing CPD with standard citrate. nih.gov
Microparticle Shedding and Extracellular Vesicle Formation in Stored Components
During storage in CPD-based solutions, blood cells, particularly red blood cells and platelets, undergo a process of vesiculation, leading to the shedding of microparticles (MPs) and the formation of extracellular vesicles (EVs). nih.govfrontiersin.orgnih.gov These vesicles are small, membrane-bound particles that carry a cargo of proteins, lipids, and nucleic acids from their parent cells. The accumulation of MPs and EVs in stored blood products is considered a significant component of the storage lesion. nih.govfrontiersin.org
Research has shown that the concentration of EVs increases significantly during the storage of red blood cell concentrates (RCCs). nih.gov The manufacturing method of the blood components can also influence the number of EVs present. For example, RCCs produced by the whole blood filtration (WBF) method have been found to contain a greater number of EVs compared to those produced by red cell filtration (RCF). nih.gov
These EVs can be further categorized by size, with both small (<200 nm) and large (≥200 nm) vesicles accumulating during storage. nih.gov The release of these vesicles represents a loss of membrane surface area from the parent cells, contributing to the morphological changes observed in stored erythrocytes and the decreased viability of platelets. uniwa.grcapes.gov.brfrontiersin.org
The shedding of MPs and the formation of EVs are also linked to the procoagulant potential of stored blood products. nih.gov These vesicles can express procoagulant molecules on their surface, such as phosphatidylserine, which can contribute to the activation of the coagulation cascade. However, the exact role of these storage-induced EVs in hemostasis is still under investigation, with some studies suggesting they may not fully compensate for the decreasing hemostatic capacity of aging blood components. nih.gov
Influence on Plasma Protein Stability and Enzymatic Activities in Research Formulations
This compound (CPD) is a widely utilized anticoagulant and preservative solution in research settings, primarily for the storage of whole blood and plasma components. Its chemical composition is designed to prevent coagulation by chelating calcium ions, maintain a physiological pH through its phosphate buffer, and provide a nutrient source for cells with dextrose. These properties also exert a significant influence on the stability of various plasma proteins and the activity of enzymes within research formulations. Understanding these effects is critical for ensuring the integrity and reliability of experimental outcomes.
Research Findings on Plasma Protein Stability
The stability of plasma proteins in CPD formulations is a crucial factor for studies involving coagulation, immune function, and general proteomics. Research has demonstrated varying degrees of stability among different proteins during storage.
Coagulation Factors: The preservation of coagulation factor activity is a primary concern in plasma research. Studies have shown that while CPD is effective, the stability of labile factors can decline over time.
Factor VIII and Factor V: These are known to be particularly labile. medrxiv.org Research indicates that in whole blood stored in CPD-Adenine for 35 days, Factor VIII activity can fall to 16-20% and Factor V to 15-21% of their initial levels. medrxiv.org Another study on thawed fresh-frozen plasma (FFP) stored at 4°C showed a 45% reduction in Factor VIII and a 35% reduction in Factor V after two weeks. plasvacc.com The initial 24 hours of storage appear to be critical, with Factor VIII activity decreasing significantly in the first day and then remaining relatively stable. plasvacc.com
Factor I (Fibrinogen) and Factor X: These factors are generally more stable. Studies have found that Factor I and Factor X are not significantly altered during the collection of blood into CPD and remain relatively stable for up to 21 days under standard storage conditions. karger.com
Factor IX: In blood drawn into standard CPD, Factor IX has been observed to decrease by approximately 7% during an 8-hour holding period at room temperature before component preparation. nih.gov
Influence of Citrate Concentration: Research into modified CPD solutions, such as those with a 50% reduced citrate concentration (0.5CPD), has shown improved stability for Factor VIII. nih.gov However, using 0.5CPD was also associated with increased complement activation during leukocyte filtration. nih.gov
Complement System Proteins: The complement system is a vital part of the innate immune response, and the stability of its components is essential for immunological studies.
The following table summarizes research findings on the stability of various coagulation factors in CPD-preserved plasma.
Table 1: Research Findings on the Stability of Coagulation Factors in CPD Formulations
| Factor | Storage Conditions | Observed Changes in Activity | Source(s) |
|---|---|---|---|
| Factor V | Thawed FFP at 4°C for 2 weeks | Reduced by 35% | plasvacc.com |
| Whole blood in CPDA for 35 days | Reduced to 15-21% of initial level | medrxiv.org | |
| Factor VIII | Thawed FFP at 4°C for 2 weeks | Reduced by 45% (most loss in first 24h) | plasvacc.com |
| Whole blood in CPDA for 35 days | Reduced to 16-20% of initial level | medrxiv.org | |
| Blood in standard CPD, 8h at room temp. | Decreased by 8% | nih.gov | |
| Blood in 0.5 CPD, 8h at room temp. | Improved stability compared to standard CPD | nih.gov | |
| Factor IX | Blood in standard CPD, 8h at room temp. | Decreased by 7% | nih.gov |
| Factor I (Fibrinogen) | Bank blood in CPD up to 21 days | Remained relatively stable | karger.com |
| Factor X | Bank blood in CPD up to 21 days | Remained relatively stable | karger.com |
| Factor VII | Thawed cryosupernatant plasma at 4°C for 120h | Significantly lower, but mean reduction only -12% | wiley.com |
| von Willebrand Factor (vWF) | Thawed cryosupernatant plasma at 4°C for 120h | Unchanged from thaw values | wiley.com |
Research Findings on Enzymatic Activities
The components of CPD, particularly the citrate and phosphate buffer, can influence the activity of various plasma enzymes by affecting pH and chelating necessary metal cofactors. scbt.com
Transaminases (GOT and GPT): Glutamic-oxaloacetic transaminase (GOT) and glutamic-pyruvic transaminase (GPT) have been found to be stable in citrated plasma stored at 4°C. nih.gov
Dehydrogenases: Lactate dehydrogenase (LDH) has been shown to decrease in citrated plasma stored at 4°C. nih.gov Conversely, Glucose-6-phosphate dehydrogenase (G6PD) activity in red blood cell lysates did not show significant variation with storage time in CPD for 30 days. grafiati.com
Phosphatases: Acid phosphatase levels tend to decrease when stored at temperatures above -20°C, while alkaline phosphatase decreases with storage of whole blood and plasma. nih.gov
Other Enzymes: Acetylcholinesterase is stable in citrated whole blood at 4°C for at least 7 days. nih.gov Pseudocholinesterase is also relatively stable in citrated plasma at 4°C. nih.gov Amylase has been found to be stable under all tested temperatures and conditions in citrated plasma. nih.gov
The stability of these enzymes is highly specific to the analyte and the precise storage conditions. nih.gov The following table provides a summary of research on the stability of various plasma enzymes in formulations containing citrate.
Table 2: Research Findings on the Stability of Plasma Enzymes in Citrate-Containing Formulations
| Enzyme | Formulation/Storage Condition | Observed Changes in Activity | Source(s) |
|---|---|---|---|
| Lactate Dehydrogenase (LDH) | Citrated plasma at 4°C | Decreased | nih.gov |
| Glutamic-Oxaloacetic Transaminase (GOT) | Citrated plasma at 4°C | Stable | nih.gov |
| Glutamic-Pyruvic Transaminase (GPT) | Citrated plasma at 4°C | Stable | nih.gov |
| Acetylcholinesterase (AChE) | Citrated whole blood at 4°C for at least 7 days | Stable | nih.gov |
| Pseudocholinesterase (ChE) | Citrated plasma at 4°C | Relatively stable | nih.gov |
| Acid Phosphatase | Stored above -20°C | Decreased | nih.gov |
| Alkaline Phosphatase | Stored whole blood and plasma | Decreased | nih.gov |
| Amylase | Citrated plasma under various temperatures | Stable | nih.gov |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | RBC lysates from blood in CPD for 30 days | No significant variation | grafiati.com |
Advanced Formulations and Research Driven Modifications of Citrate Phosphate Dextrose Solutions
Citrate (B86180) Phosphate (B84403) Dextrose Adenine (B156593) (CPDA-1) and its Biochemical Enhancements for Research Applications
The development of Citrate Phosphate Dextrose Adenine (CPDA-1) marked a significant step forward in blood preservation. By supplementing the standard CPD formula with adenine, researchers were able to extend the storage life of red blood cells (RBCs) from 21 to 35 days. nih.govsigmaaldrich.com This extension is primarily due to adenine's role in maintaining higher levels of adenosine (B11128) triphosphate (ATP) within the red blood cells. nih.govnih.govnih.gov ATP is crucial for the energy-dependent processes that maintain RBC viability and function. nih.gov
Biochemical Enhancements and Research Findings:
Improved ATP Levels: Research has consistently shown that red cells stored in CPDA-1 maintain significantly higher ATP and total adenine nucleotide levels compared to those stored in CPD, especially during the initial weeks of storage. nih.govnih.gov While ATP levels in CPD-stored cells begin to decline within the first week, they remain relatively constant in CPDA-1 for up to three weeks before decreasing. nih.gov
Enhanced Glucose Concentration: CPDA-1 contains 25% more glucose than CPD. nih.gov This additional glucose serves as a substrate for glycolysis, the primary metabolic pathway for ATP production in red blood cells. Studies have confirmed that residual glucose concentrations are adequate in units collected in CPDA-1 and stored for the full 35 days. nih.gov
Comparable Biochemical Changes: With the exception of ATP maintenance, most other biochemical changes observed during storage are similar between CPD and CPDA-1. nih.gov This includes the rate of decline in 2,3-diphosphoglycerate (2,3-DPG), an important molecule for oxygen release, and changes in plasma and red cell sodium and potassium levels. nih.gov However, hemolysis has been observed to be greater in CPDA-1 units stored for 35 days compared to CPD units stored for 21 days. nih.gov
Further Developments: The success of CPDA-1 has spurred further research into improved preservatives. For instance, the development of CPDA-2, with additional enhancements, was explored to potentially extend storage beyond 35 days. nih.gov
| Parameter | CPD (at 21 days) | CPDA-1 (at 35 days) | Reference |
|---|---|---|---|
| ATP Levels | Significantly decreased | Better maintained | nih.govnih.gov |
| Glucose Consumption | Most or all consumed | Adequate residual levels | nih.govnih.gov |
| 2,3-DPG Levels | Decreased | Similar pattern of decrease to CPD | nih.gov |
| Hemolysis | Lower | Higher | nih.gov |
Integration of Saline-Adenine-Glucose-Mannitol (SAGM) and Other Additive Solutions with CPD in Experimental Protocols
To further extend the storage duration and improve the quality of red blood cells, additive solutions are often used in conjunction with CPD-based anticoagulants. After the initial collection of whole blood in CPD, the plasma is separated, and the packed red blood cells are suspended in a specialized additive solution for storage. tandfonline.com
Key Additive Solutions and Research Findings:
Saline-Adenine-Glucose-Mannitol (SAGM): Developed in the late 1970s and early 1980s, SAGM is a widely used additive solution that enables the refrigerated storage of red blood cells for up to six weeks. nih.gov The addition of mannitol (B672) helps to protect the red blood cell membrane and reduce hemolysis. nih.govmedicalresearchjournal.org Research comparing SAGM with CPDA-1 has shown that while both are effective preservatives, they can lead to different biochemical changes during storage, particularly when irradiated. researchgate.net Studies have also noted that while SAGM is effective, storage lesions still accumulate, indicating room for further optimization. mdpi.com
AS-1, AS-3, and AS-7: In the United States, several additive solutions, often designated as AS, have been developed and licensed. These are variations of the SAGM formula. nih.gov For example, AS-3 contains citrate and phosphate in addition to saline, adenine, and glucose. bloodtransfusion.itnih.gov AS-7 (SOLX™) is a more recent, alkaline, chloride-free solution designed to improve RBC metabolism by providing phosphate and increased buffering capacity, allowing for storage up to 56 days. researchgate.nethemerus.com
PAGGGM and Other Next-Generation Solutions: Research has led to the development of newer, often alkaline, additive solutions like PAGGGM (phosphate-adenine-glucose-guanosine-mannitol) and E-Sol 5. mdpi.comnih.gov These solutions aim to better maintain intracellular pH, which can interfere with ATP and 2,3-DPG generation in more acidic environments. nih.gov Studies have shown that these next-generation solutions can offer improved preservation of key metabolites compared to SAGM. nih.gov
| Additive Solution | Key Components | Primary Anticoagulant | Notable Characteristics | Reference |
|---|---|---|---|---|
| SAGM | Saline, Adenine, Glucose, Mannitol | CPD | Widely used in Europe; enables 6-week storage. | nih.gov |
| AS-1 (Adsol) | Adenine, Glucose, Saline, Mannitol | CPD | Licensed in the USA. | nih.govmhmedical.com |
| AS-3 | Saline, Adenine, Glucose, Citrate, Phosphate | CP2D | Licensed in the USA; contains citrate for membrane protection. | bloodtransfusion.itnih.gov |
| AS-7 (SOLX™) | Phosphate, increased buffering capacity | CPD | Alkaline, chloride-free; designed for 56-day storage. | researchgate.nethemerus.com |
| PAGGGM | Phosphate, Adenine, Glucose, Guanosine, Mannitol | CPD or TNC | Experimental; shows improved ATP maintenance over SAGM. | mdpi.com |
Investigations into Reduced Citrate Concentrations (e.g., 0.5 CPD) and Factor Stability in Research Models
The concentration of citrate in anticoagulant solutions is a critical factor that can impact the quality of plasma and the stability of coagulation factors. Research has explored the use of CPD solutions with a reduced citrate concentration, often referred to as 0.5 CPD, to investigate these effects.
Research Findings on Reduced Citrate:
Improved Factor VIII Stability: Studies have demonstrated that drawing blood into a CPD solution with a 50% reduction in citrate concentration (0.5 CPD) leads to improved stability of coagulation Factor VIII (FVIII). nih.govkarger.com In one study, after an 8-hour hold at room temperature, FVIII levels were better maintained in 0.5 CPD compared to standard CPD. nih.gov Another study confirmed that FVIII activity preservation was significantly better in 0.5 CPD for up to 24 hours at 20°C. karger.com
No Significant Adverse Effects on Other Factors: The use of 0.5 CPD did not show clinically significant changes in inhibitors to the coagulation and kallikrein systems, nor were there signs of activation of these systems during an 8-hour holding period. nih.gov While a slight decrease in Factor IX was observed in the control CPD group, there were no other significant differences in coagulation factors between 0.5 CPD and standard CPD plasma. nih.gov
Impact on Cellular Components: While beneficial for plasma components, reduced citrate can have other effects. One study noted that with 0.5 CPD, there was a significantly longer filtration time and increased complement activation during leukocyte filtration of whole blood. nih.gov However, other research has found that for whole blood storage, erythrocyte and platelet parameters, as well as coagulation tests, were generally similar between standard and half-strength citrate solutions. nih.gov
Potential for Improved Plasma Products: The improved stability of FVIII in 0.5 CPD, without significant activation of coagulation, suggests that plasma collected in this manner could be a favorable alternative for the fractionation of plasma proteins. karger.com
| Coagulation Factor/System | Finding in 0.5 CPD Compared to Standard CPD | Storage/Holding Conditions | Reference |
|---|---|---|---|
| Factor VIII (FVIII) | Improved stability/activity | 8 hours at room temp; 24 hours at 20°C | nih.govkarger.com |
| Factor IX (FIX) | No significant difference | 8 hours at room temp | nih.gov |
| von Willebrand Factor (vWF) | Stable in both solutions | 24 hours at 20°C | karger.com |
| Coagulation and Kallikrein System Inhibitors | No clinically significant changes | 8 hours at room temp | nih.gov |
| Complement Activation | Increased during leukocyte filtration | During filtration | nih.gov |
Methodological Approaches and Analytical Techniques in Citrate Phosphate Dextrose Research
Chromatographic Methods for Component Quantification (e.g., HPLC-RID for Dextrose and Phosphate)
Chromatography is a fundamental analytical technique for separating and quantifying the individual components of a mixture. njit.edunih.gov In the context of CPD research, High-Performance Liquid Chromatography (HPLC) is a prominently used method. mdpi.com
Specifically, HPLC coupled with a Refractive Index Detector (HPLC-RID) has been established as a simple, accurate, and robust method for the quantification of dextrose in CPD anticoagulant solutions. bohrium.comrjptonline.orgrjptonline.org This technique separates components based on their passage through a stationary phase, and the refractive index detector measures the changes in the refractive index of the eluent, which is proportional to the concentration of the analyte. nih.gov
A validated HPLC-RID method for dextrose in CPD solution utilizes a C18 column with degassed water as the mobile phase. bohrium.comrjptonline.org The operational parameters include a flow rate of 0.3 mL/min and a column oven temperature of 85°C. bohrium.comrjptonline.org Under these conditions, dextrose typically elutes at approximately 20.3 minutes. bohrium.comrjptonline.org This method has demonstrated excellent linearity over a concentration range of 18.6 mg/mL to 27.8 mg/mL, with a correlation coefficient (R²) of 0.9981. bohrium.comrjptonline.org The limit of detection (LOD) and limit of quantification (LOQ) for dextrose have been determined to be 3.9 mg/mL and 11.9 mg/mL, respectively. bohrium.comrjptonline.orgrjptonline.org
For the simultaneous estimation of phosphate (B84403) and dextrose, a Reverse Phase HPLC (RP-HPLC) method has been developed. researchgate.net This isocratic method employs a Rezex HPX-87H column with 0.005 M H₂SO₄ as the mobile phase at a flow rate of 0.6 ml/min and a column temperature of 40°C. researchgate.net
Ion chromatography is another valuable technique for the assay of citrate (B86180) and phosphate in pharmaceutical formulations, including those containing CPD. thermofisher.com This method can separate phosphate and citrate in under 10 minutes using a potassium hydroxide (B78521) eluent. thermofisher.com
The following table summarizes the key parameters of a validated HPLC-RID method for dextrose quantification:
| Parameter | Value |
| Column | C18 (7.8mm x 30cm x 9µm) |
| Mobile Phase | Degassed Water |
| Flow Rate | 0.3 mL/min |
| Column Oven Temperature | 85°C |
| Detector | Refractive Index Detector (RID) |
| Detector Cell Temperature | 85°C |
| Dextrose Elution Time | ~20.294 min |
| Linearity Range | 18.6 - 27.8 mg/mL |
| Correlation Coefficient (R²) | 0.9981 |
| Limit of Detection (LOD) | 3.9 mg/mL |
| Limit of Quantification (LOQ) | 11.9 mg/mL |
Spectrophotometric and Enzymatic Assays for Metabolic Intermediates and Markers in Stored Samples
Spectrophotometric and enzymatic assays are fundamental tools for monitoring the metabolic state of cells stored in CPD-containing media. These methods are used to quantify key metabolic intermediates and markers, providing insights into cellular viability and function over time.
A critical parameter often measured is the concentration of 2,3-bisphosphoglycerate (B1242519) (BPG) in erythrocytes. nih.gov The maintenance of BPG levels is crucial for the oxygen-carrying capacity of red blood cells. Studies have shown that certain CPD formulations and additive solutions can help maintain normal BPG concentrations for several weeks during storage. nih.gov
Enzymatic assays are also employed to measure the levels of adenosine (B11128) triphosphate (ATP). ATP is the primary energy currency of the cell, and its concentration is a key indicator of metabolic activity and cell viability. Research has demonstrated that in some CPD-based storage solutions, total adenine (B156593) nucleotide concentrations can be maintained at their original levels for up to 49 days, with ATP levels preserved for 28 days. nih.gov
The intracellular and extracellular pH are also important markers of metabolic state. The intracellular pH of erythrocytes at the beginning of storage is typically 0.2-0.3 pH units higher than the extracellular pH. nih.gov This difference, however, tends to diminish over a period of 4-5 weeks of storage. nih.gov
These assays provide valuable data on the efficacy of different CPD formulations in preserving the metabolic function of stored blood components.
Flow Cytometry for Cellular Activation and Morphological Analysis in In Vitro Studies
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of individual cells as they pass through a laser beam. In the context of CPD research, it is an invaluable tool for assessing cellular activation and morphological changes in blood components during storage.
This technology allows for the high-throughput analysis of large cell populations, providing statistically robust data on various cellular parameters. For example, flow cytometry can be used to identify and quantify platelet activation markers, such as P-selectin (CD62P) and the activated form of the glycoprotein (B1211001) IIb/IIIa complex. The expression of these markers on the platelet surface is a key indicator of platelet activation, which can be influenced by the storage conditions, including the composition of the CPD solution.
Furthermore, flow cytometry can be used to assess morphological changes in red blood cells and platelets. By analyzing light scatter signals, researchers can gain information about cell size, shape, and granularity. These morphological parameters can change as a result of storage-induced damage, and their analysis provides insights into the quality of the stored blood components.
In vitro studies utilizing flow cytometry have been instrumental in evaluating the effects of different CPD formulations and storage strategies on the cellular integrity of blood products. This technique provides a detailed, cell-by-cell analysis that complements the bulk measurements obtained from other assays.
Rheological and Coagulation Assays (e.g., Thromboelastography, Clot Contraction Assays) for Functional Assessment in Research
To assess the functional integrity of blood components stored in CPD, a variety of rheological and coagulation assays are employed in research settings. These assays provide a comprehensive picture of the ability of stored platelets and coagulation factors to participate in hemostasis.
Clot contraction assays are another important tool for assessing platelet function. These assays measure the ability of platelets to retract a fibrin (B1330869) clot, a process that is essential for the formation of a stable hemostatic plug. The extent and rate of clot contraction are dependent on platelet number, platelet function, and the concentration of coagulation factors. By performing these assays on stored blood samples, researchers can determine the impact of CPD and storage duration on this critical aspect of platelet physiology.
These functional assays are crucial for ensuring that blood products stored in CPD-containing solutions retain their therapeutic efficacy. They provide a more complete picture of blood component quality than can be obtained from cellular and metabolic markers alone.
Advanced Omics Technologies (Metabolomics, Proteomics) in Characterizing Storage-Induced Changes in Biological Specimens
The advent of "omics" technologies has revolutionized the study of biological systems, and these powerful tools are increasingly being applied to research on blood storage in CPD. Metabolomics and proteomics, in particular, are providing unprecedented insights into the molecular changes that occur during the storage of biological specimens.
Metabolomics involves the comprehensive analysis of all small-molecule metabolites in a biological sample. By using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, researchers can identify and quantify hundreds of metabolites simultaneously. This provides a detailed snapshot of the metabolic state of the cells and can reveal subtle changes that may not be detectable with traditional biochemical assays. In the context of CPD research, metabolomics is being used to identify novel biomarkers of storage-induced damage and to understand the metabolic pathways that are most affected by storage.
Proteomics is the large-scale study of proteins, their structures, and their functions. Using techniques such as two-dimensional gel electrophoresis and mass spectrometry-based protein identification, researchers can analyze the entire protein complement of a biological sample. This allows them to identify proteins that are up- or down-regulated during storage, as well as proteins that undergo post-translational modifications. Proteomic studies of blood components stored in CPD are helping to elucidate the molecular mechanisms of storage-induced damage and to identify potential targets for interventions to improve blood product quality.
These advanced omics technologies are providing a systems-level understanding of the effects of storage in CPD and are paving the way for the development of improved blood preservation strategies.
Protocols for Sterile Sample Collection and Storage in CPD-Based Media for Research Integrity
The integrity of research findings in the field of blood storage is critically dependent on the use of standardized and sterile protocols for sample collection and storage. The adoption of such protocols is essential to minimize pre-analytical variability and to ensure that the observed changes are a true reflection of the effects of storage in CPD-based media.
Sterile sample collection is the first and most critical step. This involves the use of aseptic techniques to prevent microbial contamination of the blood sample at the time of collection. Contamination can lead to a variety of artifacts, including altered cellular metabolism, hemolysis, and the activation of platelets and coagulation factors. Therefore, strict adherence to sterile procedures is paramount.
Following collection, the blood is mixed with the CPD anticoagulant solution in a defined ratio. It is important to ensure that the mixing is gentle but thorough to prevent clotting and to ensure a uniform distribution of the anticoagulant.
The conditions of storage are also critical. Blood components are typically stored at a controlled temperature, usually between 1°C and 6°C for red blood cells and platelets. The storage containers should be made of a biocompatible material that minimizes the leaching of plasticizers and other potentially harmful substances.
Throughout the storage period, it is important to handle the samples in a manner that minimizes physical agitation, as this can cause hemolysis and platelet activation. When subsamples are taken for analysis, this should be done using sterile techniques to avoid contamination of the remaining stored unit.
By following these standardized protocols, researchers can ensure the integrity of their samples and the reliability of their experimental results. This is essential for advancing our understanding of the effects of CPD on stored blood and for developing improved methods for blood preservation.
Research Applications and Theoretical Implications of Citrate Phosphate Dextrose
Ex Vivo Models for Studying Cellular Responses to Controlled Storage Conditions
Citrate (B86180) Phosphate (B84403) Dextrose (CPD) and its variant, Citrate-Phosphate-Dextrose-Adenine (CPDA-1), are instrumental in creating ex vivo models that simulate the conditions of blood storage. These models are crucial for investigating the cellular and biochemical changes, collectively known as storage lesions, that occur in red blood cells (RBCs) over time. By storing blood components in CPD or CPDA-1 under controlled laboratory settings, researchers can systematically study the efficacy of these preservative solutions. nih.govnih.govveterinaryworld.org
In such models, scientists monitor a range of parameters to assess cellular integrity and function. For instance, studies have tracked the progressive decrease in pH and glucose concentration, alongside a rise in extracellular potassium and sodium levels in stored canine red blood cells. nih.gov Furthermore, these models allow for the detailed analysis of erythrocyte biochemistry, including the measurement of critical compounds like 2,3-diphosphoglycerate (2,3-DPG) and adenosine-5'-triphosphate (B57859) (ATP), both of which decline during storage and are vital for oxygen transport and cell viability, respectively. nih.gov
Ex vivo systems also facilitate the investigation of oxidative stress and membrane damage. Researchers have observed a progressive decrease in erythrocyte catalase and glutathione (B108866), indicating increased oxidative stress over the storage period. arccjournals.com The increase in mean corpuscular volume (MCV) observed in these models points towards damage to the RBC membrane. veterinaryworld.orgarccjournals.com These controlled environments are invaluable for understanding the complex interplay of factors that affect stored blood and for developing strategies to mitigate storage-related damage.
Recent advancements in ex vivo modeling involve simulating the recipient's environment to study the post-transfusion behavior of stored RBCs. frontiersin.org In these setups, stored red blood cells are mixed with plasma and incubated at body temperature to mimic the conditions upon transfusion. frontiersin.org This allows for the examination of immediate and early-phase cellular responses, providing insights into how stored cells will function in a recipient's body. frontiersin.org
Role in Biological Material Preservation for Biomedical Research (e.g., Animal Blood, Cell Lines)
The application of Citrate Phosphate Dextrose extends beyond human blood preservation to the conservation of various biological materials for biomedical research. Its utility in preserving animal blood is well-documented, enabling a wide range of veterinary and comparative medical studies. For example, CPD and its derivatives are used to store canine, ovine, and caprine blood for hematological and biochemical analysis, as well as for transfusion purposes in veterinary medicine. nih.govveterinaryworld.orgarccjournals.comjvas.inresearchgate.net
Studies on canine blood stored in CPDA-1 have provided valuable data on the stability of hematological parameters over time, helping to establish guidelines for veterinary blood banking. nih.govveterinaryworld.org Similarly, research on ovine blood has compared the efficacy of CPDA-1 with other anticoagulants like Acid Citrate Dextrose (ACD), revealing differences in the preservation of red blood cell parameters. researchgate.net Such comparative studies are essential for selecting the optimal preservative for specific animal species and research applications. The preservation of caprine packed red blood cells in a CPDA/SAGM solution has also been studied to assess its suitability for storage. jvas.in
Beyond whole blood, CPD is also employed in the preservation of specific cell populations and cell lines for research. It has been shown to be a suitable anticoagulant for preserving peripheral blood mononuclear cells (PBMCs) within whole blood samples. sigmaaldrich.com Furthermore, a citrate-phosphate-dextrose solution has been successfully used in the preservation of cultured cell lines derived from gynecological malignant tumors, demonstrating its broader applicability in cell biology research. sciencegate.app
Contribution to the Understanding of Anticoagulation Mechanisms in In Vitro Systems
This compound plays a pivotal role in advancing our understanding of anticoagulation mechanisms through in vitro studies. The primary anticoagulant component of CPD is citrate, which functions by chelating ionized calcium. nih.govveterinaryworld.org Since calcium ions are essential cofactors for several steps in the coagulation cascade, their sequestration by citrate effectively prevents blood from clotting. nih.govveterinaryworld.org This fundamental mechanism is a cornerstone of blood preservation and is extensively studied in in vitro systems using CPD.
In vitro research has delved into the nuanced effects of CPD on coagulation dynamics. Studies utilizing thromboelastography (TEG) have shown that while CPD effectively prevents clot formation, it may also alter the dynamics of clot development upon recalcification. nih.govnih.gov Specifically, blood anticoagulated with CPD exhibits a longer reaction time (R-time) and kinetics time (K-time) compared to blood treated with standard blue top citrate (BTC), suggesting an attenuation of thrombin generation. nih.govnih.govresearchgate.net However, the ultimate clot strength, as measured by the maximum amplitude (MA), remains largely unaffected, indicating that platelet function is preserved. nih.govnih.govresearchgate.net
Comparative Analysis with Other Anticoagulants in Experimental Setups
In experimental research, this compound (CPD) is frequently compared with other anticoagulants to evaluate their respective impacts on blood components and coagulation parameters. These comparative analyses are crucial for selecting the most appropriate anticoagulant for a specific research application and for understanding the unique properties of each preservative solution.
One common comparison is between CPD and Acid Citrate Dextrose (ACD). nih.govresearchgate.net Studies on ovine blood, for instance, have shown that blood preserved in CPDA-1 maintained stable red blood cell count, hemoglobin, and packed cell volume for a longer duration than blood preserved in ACD. researchgate.net This suggests that CPDA-1 may offer superior preservation of erythrocyte integrity in certain species.
Another important comparator is standard blue top citrate (BTC). Research using thromboelastography (TEG) and flow cytometry has revealed that while both CPD and BTC are citrate-based anticoagulants, they can have different effects on coagulation dynamics. nih.govnih.gov As mentioned previously, CPD has been shown to prolong the initiation and propagation of clot formation compared to BTC, although the final clot strength is similar. nih.govnih.govresearchgate.net This highlights that even subtle differences in the formulation of citrate-based anticoagulants can have measurable effects on coagulation parameters.
The table below summarizes key findings from a comparative study between CPD and Blue Top Citrate (BTC) on coagulation parameters.
| Parameter | CPD | BTC | P-value | Reference |
|---|---|---|---|---|
| R-time (minutes) | 7.9 ± 0.4 | 3.8 ± 0.4 | <0.001 | nih.gov |
| K-time (minutes) | 2.2 ± 0.2 | 1.6 ± 0.1 | <0.001 | nih.gov |
| Maximum Amplitude (mm) | 62.7 ± 1.8 | 61 ± 1 | 0.33 | nih.gov |
| Clot Contraction Strength (μN) | 4,353 ± 517 | 4,901 ± 390 | 0.39 | nih.gov |
Furthermore, the choice of anticoagulant can influence platelet characteristics. Studies have noted that platelet counts in citrated blood samples can be lower than those in samples with EDTA. researchgate.net This underscores the importance of considering the specific anticoagulant used when performing platelet-related research.
Future Research Directions in Preservative Solution Science and Technology
The field of blood preservation is continuously evolving, with ongoing research aimed at developing improved preservative solutions and storage technologies. Future research directions are focused on several key areas to enhance the quality, safety, and efficacy of stored blood components.
A significant area of future research is the development of personalized preservative solutions . fastercapital.comnih.govresearchgate.net The current "one-size-fits-all" approach to blood storage may not be optimal for all donors, as individual donor characteristics can influence how well their red blood cells store. nih.govresearchgate.net Integrating "omics" technologies, such as genomics, proteomics, and metabolomics, could help identify donor-specific factors that affect RBC storage quality. nih.govresearchgate.net This knowledge could then be used to tailor preservative solutions to the specific needs of an individual's blood, potentially minimizing storage lesions and improving post-transfusion outcomes. fastercapital.comnih.govresearchgate.net
Another promising avenue is the exploration of novel additives and formulations . While CPD and its derivatives have been the standard for decades, researchers are investigating new compounds that could further extend the shelf-life and improve the function of stored blood. nih.gov This includes the development of alkaline, chloride-free, hypotonic solutions that have shown promise in research settings. nih.gov The goal is to create solutions that better maintain RBC metabolism, reduce oxidative damage, and preserve membrane integrity. nih.gov
Nanotechnology also presents exciting possibilities for blood preservation. fastercapital.com The use of nanoparticles to encapsulate and protect red blood cells or platelets during storage could extend their viability and functionality. fastercapital.com This could involve creating nanocoatings that prevent degradation and contamination. fastercapital.com
Finally, there is a continued need for research to optimize storage conditions beyond the preservative solution itself. nih.govresearchgate.net This includes investigating the impact of factors like storage temperature, oxygen levels, and processing methods on the accumulation of storage lesions. nih.govresearchgate.net By taking a holistic approach that considers both the preservative solution and the storage environment, future research aims to significantly advance the science and technology of blood preservation.
Q & A
Q. What is the standard formulation and preparation protocol for Citrate Phosphate Dextrose (CPD) anticoagulant solution in blood preservation?
The USP-standardized CPD solution contains citric acid, sodium citrate, monobasic sodium phosphate, dextrose, and water for injection. Per 1000 mL, the concentrations are:
- Monobasic sodium phosphate (NaH₂PO₄·H₂O): 2.11–2.33 g
- Dextrose (C₆H₁₂O₆·H₂O): 30.30–33.50 g
- Total citrate (as anhydrous citric acid): 19.16–21.18 g
- Sodium (Na): 6.21–6.86 g Preparation involves dissolving ingredients in water, filtering until clear, and sterilizing in suitable containers. Hydrated or anhydrous forms of components (e.g., citric acid, sodium citrate) can be substituted with adjusted weights to maintain molar equivalence .
Q. How do individual components (citrate, phosphate, dextrose) in CPD contribute to anticoagulation and red blood cell (RBC) preservation?
- Citrate : Chelates calcium ions, inhibiting clotting cascade enzymes (e.g., thrombin) .
- Phosphate : Buffers pH to prevent acidosis, maintaining RBC membrane stability .
- Dextrose : Serves as an energy substrate for glycolytic ATP production, prolonging RBC viability during storage . Experimental validation includes measuring ATP levels (via HPLC) and discocyte morphology to assess metabolic activity .
Advanced Research Questions
Q. What methodological approaches are recommended for quantifying dextrose concentration in CPD solutions while avoiding interference from citrate and phosphate?
A validated HPLC-RID method uses a C18 column (7.8 mm × 30 cm) with water as the mobile phase (0.3 mL/min flow rate). Dextrose elutes at 20.294 min under isocratic conditions (85°C column/detector temperature). Linearity is confirmed at 18.6–27.8 mg/mL (R² = 0.9981), with LOD (3.9 mg/mL) and LOQ (11.9 mg/mL) determined via signal-to-noise ratios. Robustness testing includes varying column temperature (±5°C) and flow rate (±0.1 mL/min) to ensure reproducibility (RSD <5%) .
Q. How do variations in pH and storage temperature affect ATP levels in RBCs preserved with CPD, and what experimental designs are optimal for assessing these effects?
ATP depletion correlates with RBC shape changes (discocyte → echinocyte). Experimental protocols involve:
- Storing CPD-treated blood at 4°C for 0–6 weeks.
- Measuring ATP via luciferase assays or ion-exchange chromatography .
- Monitoring discocyte frequency microscopically; a 10% drop in discocytes corresponds to ~50% ATP reduction . Comparative studies between CPD and CPDA-1 (adenine-supplemented) show ATP retention improves with adenine (0.25–0.5 mmol/L), highlighting the need for controlled pH (6.7–7.4) and anaerobic storage to minimize glycolysis .
Q. How should researchers design studies to reconcile discrepancies in RBC viability outcomes when comparing CPD with CPDA-1?
Contradictions arise from variables like adenine concentration, storage duration, and oxygenation. To address this:
- Use randomized block designs with replicates (e.g., 4 blocks × 30 samples each) .
- Control pH (CPD: ~5.6 vs. CPDA-1: ~7.2) and measure ATP/2,3-DPG levels weekly.
- Apply ANOVA and Fisher’s LSD test to separate treatment means (p < 0.05) . Studies show CPDA-1 extends RBC shelf-life to 35 days (vs. 21 days for CPD) due to adenine’s role in purine salvage pathways .
Q. What validation parameters are critical when developing new analytical methods for CPD component analysis (e.g., citrate quantification)?
Key validation parameters include:
- Specificity : Resolve citrate/dextrose peaks from interferents (e.g., phosphate) via spiked placebo solutions .
- Accuracy : Recovery studies (90–110%) using USP-grade reference standards .
- Precision : Intraday/interday RSD <2% for repeatability .
- Robustness : Test column aging, mobile phase pH (±0.2), and detector sensitivity .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on CPD’s efficacy in preserving platelet function?
Discrepancies stem from:
- Additive interactions : Eptifibatide or hemoglobin carriers in platelet storage solutions may alter calcium sequestration .
- Methodological variability : Centrifugation speed (200–400 ×g) and resuspension media (plasma vs. additive solutions) affect platelet activation markers (e.g., CD62P) . Standardizing protocols using ISTH guidelines reduces variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
